Bis(nonafluorohexyl)tetramethyldisiloxane

Description

Contextualization within Organosilicon and Fluorosiloxane Chemistry

Organosilicon chemistry is a broad field that investigates compounds containing carbon-silicon bonds. A key subset of this field is fluorosiloxane chemistry, which incorporates fluorine atoms into the organosilicon structure. This strategic inclusion of fluorine dramatically alters the material's properties. mdpi.comresearchgate.net The silicon-oxygen (Si-O) backbone, characteristic of siloxanes, provides flexibility, high thermal stability, and transparency to UV light. dtic.mil When perfluorinated chains are attached to this backbone, the resulting fluorosiloxane exhibits a unique combination of properties, including low surface energy, hydrophobicity, and oleophobicity. monash.edu

The synthesis of such compounds often involves the strategic reaction of silicon-containing precursors with fluorinated reagents. researchgate.net These synthetic routes are designed to be efficient and to yield products with a high degree of purity for specialized applications. researchgate.netresearchgate.net

Significance of the Disiloxane (B77578) Scaffold in Tailored Material Design

The disiloxane scaffold, characterized by the Si-O-Si linkage, is a fundamental building block in the synthesis of a wide array of organosilicon materials. This scaffold imparts a notable degree of flexibility to the molecules, which is a desirable trait in the formulation of elastomers and coatings. The reactivity of functional groups attached to the disiloxane unit can be precisely controlled, allowing for its participation in various polymerization reactions, such as hydrosilylation, to form larger silicone networks.

Fundamental Chemical Attributes of Perfluorinated Alkyl Chains in Siloxane Compounds

The incorporation of perfluorinated alkyl chains, such as the nonafluorohexyl groups in the title compound, imparts a unique set of properties to siloxane materials. The high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond lead to several key characteristics. researchgate.net

Firstly, perfluorinated chains are responsible for the low surface energy of these materials, which translates to excellent water and oil repellency. monash.edu This property is highly sought after for creating self-cleaning and anti-fouling surfaces. Secondly, the presence of these fluorinated chains enhances the thermal and chemical stability of the compound. They are resistant to oxidation and degradation under harsh environmental conditions. researchgate.net

Molecular dynamics simulations have shown that increasing the length of the fluorinated chain can influence properties like viscosity and surface tension. mdpi.comresearchgate.net Specifically, replacing methyl groups with trifluoromethyl groups has been shown to increase surface tension and viscosity, which can be a critical consideration in the design of membranes for separation processes. researchgate.netresearchgate.net The rigidity of fluorinated chains can also lead to a larger free volume within the material, which can enhance the solubility of certain gases.

Interactive Data Table: Properties of Bis(nonafluorohexyl)tetramethyldisiloxane

| Property | Value |

| Molecular Formula | C16H14F18Osi2 |

| Molecular Weight | 692.42 g/mol |

| Boiling Point | 150 °C at 45 mmHg |

| Refractive Index | 1.3325 |

| Viscosity | 3.6 cSt |

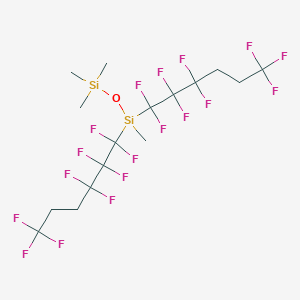

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-[methyl-bis(1,1,2,2,3,3,6,6,6-nonafluorohexyl)silyl]oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F18OSi2/c1-36(2,3)35-37(4,15(31,32)13(27,28)9(17,18)5-7-11(21,22)23)16(33,34)14(29,30)10(19,20)6-8-12(24,25)26/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXHKBNLYSFANT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C(C(C(CCC(F)(F)F)(F)F)(F)F)(F)F)C(C(C(CCC(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F18OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700297 | |

| Record name | 1,1,1,3-Tetramethyl-3,3-bis(1,1,2,2,3,3,6,6,6-nonafluorohexyl)disiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122179-35-5 | |

| Record name | 1,1,1,3-Tetramethyl-3,3-bis(1,1,2,2,3,3,6,6,6-nonafluorohexyl)disiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis Nonafluorohexyl Tetramethyldisiloxane

Catalytic Hydrosilylation Routes for Perfluoroalkyl Siloxane Formation

The most prominent and atom-economical method for synthesizing Bis(nonafluorohexyl)tetramethyldisiloxane is the catalytic hydrosilylation of a suitable fluoroalkene with 1,1,3,3-tetramethyldisiloxane (B107390). This reaction involves the addition of the Si-H bonds of the disiloxane (B77578) across the carbon-carbon double bonds of two equivalents of a nonafluorohexene isomer, typically 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexene. The general reaction scheme is as follows:

2 CF₃(CF₂)₃CH₂CH=CH₂ + H(CH₃)₂SiOSi(CH₃)₂H → [CF₃(CF₂)₃CH₂CH₂CH₂] (CH₃)₂SiOSi(CH₃)₂ [CH₂CH₂CH₂ (CF₂)₃CF₃]

The success of this reaction is highly dependent on the catalytic system employed.

Exploration of Precursor Reagents and Reaction Conditions

The primary precursors for the synthesis of this compound are 1,1,3,3-tetramethyldisiloxane and a suitable nonafluorohexene. The choice of the specific isomer of nonafluorohexene can influence reactivity. The reaction conditions are critical for achieving high yields and purity.

Key reaction parameters include:

Temperature: Hydrosilylation reactions with Karstedt's catalyst can often be initiated at or slightly above room temperature, with typical reaction temperatures ranging from 60°C to 120°C. sci-hub.box The optimal temperature depends on the specific reactants and catalyst concentration.

Solvent: The reaction can be carried out neat (without a solvent) or in the presence of an inert solvent such as toluene (B28343) or xylene to facilitate mixing and temperature control. lew.ro

Stoichiometry: A slight excess of the fluoroalkene is sometimes used to ensure complete consumption of the Si-H groups of the tetramethyldisiloxane. sci-hub.box

The following table presents typical reaction conditions for the hydrosilylation of a hydrofluoroolefin, which can be considered representative for the synthesis of this compound.

| Parameter | Value | Reference |

| Catalyst | Karstedt's Catalyst | sci-hub.box |

| Catalyst Loading | 200 ppm | sci-hub.box |

| Reactant Ratio (Olefin:Silane) | 1:1.5 | sci-hub.box |

| Temperature | 120 °C | sci-hub.box |

| Reaction Time | 48 hours | sci-hub.box |

| Solvent | Solvent-free | sci-hub.box |

| Yield | ~63% | sci-hub.box |

Alternative Synthetic Strategies for Functionalized Fluorinated Organosiloxanes

While direct hydrosilylation is the most common route, other strategies can be employed for the synthesis of functionalized fluorinated organosiloxanes. One such approach involves the synthesis of unsymmetrical bifunctional disiloxanes through the sequential hydrosilylation of different unsaturated substrates. mdpi.com This method allows for the introduction of different functional groups onto the same disiloxane backbone.

Another potential, though less direct, route could involve the synthesis of a monofunctionalized intermediate, such as (nonafluorohexyl)tetramethyldisiloxane, followed by a subsequent reaction to attach the second perfluoroalkyl chain. This stepwise approach, however, is generally more complex and less atom-economical than the direct bis-hydrosilylation.

Reaction Yield Optimization and Purity Enhancement Techniques

Optimizing the reaction yield and ensuring the high purity of the final product are crucial for the practical application of this compound.

Yield Optimization:

Control of Side Reactions: A common side reaction in the hydrosilylation of terminal alkenes is isomerization of the double bond, which can be minimized by careful selection of the catalyst and reaction conditions. mdpi.com

Inhibitors: In some cases, inhibitors can be added to the catalytic system to control the reaction rate and prevent premature curing or side reactions, especially in large-scale production.

Catalyst Efficiency: Ensuring the high activity and stability of the catalyst is paramount. The use of freshly prepared or properly stored catalyst is recommended.

Purity Enhancement:

Distillation: The primary method for purifying this compound is fractional distillation under reduced pressure. This allows for the separation of the desired product from unreacted starting materials, catalyst residues, and any byproducts.

Filtration: After the reaction, the mixture may be filtered to remove any solid catalyst residues, particularly if a heterogeneous catalyst is used.

Chromatography: For very high purity requirements, chromatographic techniques such as column chromatography could be employed, although this is less common for industrial-scale production.

The final product is typically characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, ²⁹Si) and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its structure and purity.

Advanced Spectroscopic and Structural Characterization of Bis Nonafluorohexyl Tetramethyldisiloxane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within the Bis(nonafluorohexyl)tetramethyldisiloxane molecule. By analyzing the magnetic properties of its constituent atomic nuclei, specifically ¹H, ¹³C, ¹⁹F, and ²⁹Si, a detailed picture of the molecular connectivity and environment of each atom can be constructed.

The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing signals corresponding to the methyl groups attached to the silicon atoms. The protons of the nonafluorohexyl chain are too distant from the silicon-methyl groups to exhibit significant coupling. The primary signal would be a sharp singlet arising from the twelve equivalent protons of the four methyl groups.

Expected ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|

This characteristic upfield shift is typical for protons on methyl groups bonded to silicon, a consequence of the electropositive nature of silicon relative to carbon.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Distinct signals are expected for the methyl carbons and the carbons of the nonafluorohexyl chains. The carbons in the perfluorinated chain will exhibit complex splitting patterns due to strong coupling with the adjacent fluorine atoms.

Expected ¹³C NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~0-2 | Singlet | C H₃-Si |

The signals for the fluorinated carbons are significantly downfield and show complex splitting due to one-bond and two-bond carbon-fluorine couplings (¹JCF and ²JCF).

¹⁹F NMR is a highly sensitive technique crucial for characterizing the fluoroalkyl chains. nih.gov The spectrum is expected to show distinct multiplets for each unique fluorine environment within the nonafluorohexyl group. The chemical shifts and coupling patterns provide definitive information about the structure of the perfluorinated chain.

Expected ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~-81 | Triplet | 6F | F ₃C- |

| ~-122 | Multiplet | 4F | -CF₂- |

| ~-123 | Multiplet | 4F | -CF₂- |

| ~-124 | Multiplet | 4F | -CF₂- |

| ~-126 | Multiplet | 4F | -CF₂- |

The terminal -CF₃ group typically appears at the highest field, while the various -CF₂- groups have distinct chemical shifts based on their proximity to the end of the chain and the siloxane core. wikipedia.orgucsb.edu

²⁹Si NMR spectroscopy directly probes the silicon atoms at the core of the molecule. For this compound, a single resonance is expected, confirming the symmetrical nature of the disiloxane (B77578) unit. The chemical shift provides insight into the electronic environment of the silicon atoms, influenced by the attached methyl and nonafluorohexyl groups. The chemical shifts for disiloxanes are typically found in a specific range, and the electronegative fluoroalkyl groups are expected to shift the resonance. researchgate.netunige.ch

Expected ²⁹Si NMR Data

| Chemical Shift (δ) ppm | Assignment |

|---|

This predicted chemical shift is consistent with a silicon atom in a disiloxane environment substituted with alkyl and electronegative groups. osti.gov

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, FTIR) for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum is expected to be dominated by strong absorptions from the Si-O-Si linkage and the C-F bonds.

Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2965 | Medium | C-H stretch (in CH₃) |

| ~1260 | Strong | Si-CH₃ deformation |

| ~1200-1100 | Very Strong | C-F stretch |

| ~1100-1000 | Very Strong | Si-O-Si asymmetric stretch |

The very strong absorption band for the Si-O-Si asymmetric stretch is a hallmark of siloxane compounds. gelest.comresearchgate.net The presence of multiple strong bands in the 1200-1100 cm⁻¹ region is characteristic of the C-F stretching vibrations of the perfluoroalkyl chains. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which helps to confirm the molecular structure. Electron ionization (EI) or chemical ionization (CI) techniques can be employed. The mass spectrum is expected to show the molecular ion peak (M⁺) and several characteristic fragment ions resulting from the cleavage of Si-O, Si-C, and C-C bonds.

Expected Mass Spectrometry Fragmentation Data

| m/z | Interpretation |

|---|---|

| [M]⁺ | Molecular ion |

| [M - CH₃]⁺ | Loss of a methyl group |

| [M - C₆F₁₃]⁺ | Loss of a nonafluorohexyl radical |

The fragmentation pattern would likely involve the characteristic loss of a methyl group (15 Da) and cleavage at the silicon-carbon bond connecting the fluoroalkyl chain. The isotopic pattern of silicon (²⁸Si, ²⁹Si, ³⁰Si) would also be observable in the high-resolution mass spectrum of the fragment ions. diva-portal.orgmdpi.com

Chromatographic Techniques for Purity Assessment and Compositional Determination

Chromatographic methods are essential for the separation and analysis of complex mixtures, making them indispensable for assessing the purity and determining the composition of synthesized compounds like this compound. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase. For organosilicon compounds, particularly polymers, techniques such as Gas Chromatography (GC) and Gel Permeation Chromatography (GPC) are paramount. GC is suitable for volatile, thermally stable compounds, while GPC is the method of choice for analyzing the molecular weight distribution of polymeric materials.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique used to determine the molecular weight distribution of polymers. The principle of GPC involves separating molecules based on their hydrodynamic volume, or size in solution. The sample is dissolved in an appropriate solvent and passed through a column packed with porous gel beads. Larger molecules cannot enter the pores and thus elute first, while smaller molecules penetrate the pores to varying extents and have a longer path, causing them to elute later.

For a polysiloxane like this compound, which may exist as a distribution of oligomers or have impurities from synthesis, GPC is critical. It provides key molecular weight parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all molecules have the same length, while higher values indicate a broader distribution.

In a typical analysis, the sample would be dissolved in a suitable solvent, such as a fluorinated solvent or tetrahydrofuran (B95107) (THF), and analyzed using a GPC system calibrated with polymer standards of known molecular weights. The combination of GPC with other detectors, like mass spectrometry (MS), can provide even more detailed structural information and confirm the identity of impurities. nih.gov

Table 1: Representative GPC Data for a Synthesized Batch of this compound

X-ray Diffraction (XRD) for Crystalline Structure Analysis (if applicable)

X-ray Diffraction (XRD) is a non-destructive analytical technique used to investigate the crystallographic structure of materials. It operates on the principle of Bragg's Law, where a beam of X-rays is directed at a sample, and the diffraction pattern produced by the scattering of X-rays from the ordered atomic planes within a crystalline lattice is measured. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), provides a unique fingerprint of the crystalline phases present.

The applicability of XRD to this compound depends on its physical state at the analysis temperature.

Crystalline or Semi-Crystalline State: If the compound is a solid with ordered domains, XRD will produce sharp peaks at specific angles. The position and intensity of these peaks can be used to identify the crystal structure, determine lattice parameters, and estimate the degree of crystallinity. Some fluorinated silicones are known to be semi-crystalline. researchgate.net

Amorphous State: If the compound is a liquid or an amorphous solid (lacking long-range atomic order), XRD will not produce sharp peaks. Instead, it will generate one or more broad humps, known as amorphous halos. This pattern is characteristic of materials like glass or many polymers, where only short-range order exists. The flexible Si-O-Si backbone of siloxanes often leads to amorphous structures. gelest.com

For this compound, XRD analysis would be performed to determine if any crystalline ordering exists, which could be influenced by the packing of the long nonafluorohexyl side chains.

Thermal Analysis Methodologies for Understanding Material Transitions

Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. These methods are fundamental for characterizing polymers and other materials, providing crucial information about thermal stability, phase transitions, and compositional properties. For fluorinated siloxanes, understanding their behavior at elevated temperatures is critical for defining their application limits. gelest.com The two most common and powerful thermal analysis techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). nasa.gov

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect and quantify thermal transitions that involve a change in enthalpy or heat capacity.

When analyzing this compound, a DSC scan would reveal key thermal events:

Glass Transition Temperature (Tg): This appears as a step-like change in the baseline of the DSC curve. The Tg represents the temperature at which an amorphous solid or the amorphous regions of a semi-crystalline solid transition from a rigid, glassy state to a more flexible, rubbery state. Siloxanes are known for their very low glass transition temperatures. gelest.com

Crystallization Temperature (Tc): An exothermic peak indicating the temperature at which the material crystallizes from the amorphous state upon cooling or heating.

Melting Temperature (Tm): An endothermic peak representing the temperature at which a crystalline material melts into a liquid state.

DSC analysis provides a thermal profile of the material, which is essential for understanding its processing and service temperature range. acs.org

Table 2: Expected DSC Data for this compound

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere (e.g., nitrogen or air). acs.org This technique is primarily used to evaluate the thermal stability and composition of a material. A TGA curve plots mass percentage against temperature.

For this compound, TGA provides critical data on its degradation profile. The presence of strong Si-O and C-F bonds suggests high thermal stability. gelest.com However, degradation can occur through several mechanisms, including:

Chain Scission: Cleavage of the Si-O backbone or the C-C bonds in the side chains.

Depolymerization: Reversion of the polymer chain into smaller, volatile cyclic siloxanes, a common degradation pathway for polysiloxanes. nih.gov

Oxidation: If the analysis is run in an air or oxygen atmosphere, oxidation of the organic side chains can occur. nih.gov

Key parameters obtained from a TGA curve include the onset temperature of decomposition and temperatures for specific percentage weight losses (e.g., Td5% for 5% weight loss), which are used as standard measures of thermal stability. researchgate.net The introduction of fluorine-containing groups generally enhances the thermal stability of siloxane polymers. nih.gov

Table 3: Representative TGA Data for this compound in an Inert Atmosphere (Nitrogen)

Compound Reference Table

Table 4: List of Chemical Compounds

Mechanistic Investigations of Chemical Reactivity Involving Bis Nonafluorohexyl Tetramethyldisiloxane

Detailed Mechanisms of Hydrosilylation Reactions

Hydrosilylation is a fundamental reaction in silicon chemistry, involving the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (olefin). This process is almost exclusively catalyzed by transition metal complexes, most commonly those based on platinum.

The most widely accepted pathway for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. mdpi.com This mechanism proceeds through a series of well-defined steps:

Oxidative Addition: A hydrosilane (R₃SiH) reacts with a low-valent platinum catalyst, typically a Pt(0) complex, which oxidatively adds the Si-H bond to the metal center, forming a Pt(II) intermediate.

Olefin Coordination: The unsaturated substrate (e.g., an alkene) coordinates to the platinum(II) center.

Migratory Insertion: The coordinated alkene inserts into the platinum-hydrogen (Pt-H) bond. This is typically the rate-determining step and dictates the regioselectivity of the addition (i.e., Markovnikov vs. anti-Markovnikov).

Reductive Elimination: The final step is the reductive elimination of the alkyl-silyl group from the platinum center, which regenerates the Pt(0) catalyst and releases the final product.

Polymerization Pathways Incorporating Bis(nonafluorohexyl)tetramethyldisiloxane as a Monomer

This compound is a linear disiloxane (B77578) and, as such, does not directly participate as a monomer in common polymerization pathways like ring-opening polymerization. However, functionalized analogs could be incorporated into polymer chains through various mechanisms, or the parent compound could act as a chain-terminating agent.

Ring-opening polymerization (ROP) is the primary industrial method for producing high-molecular-weight polysiloxanes. researchgate.netnih.gov This process involves the cleavage and reformation of siloxane bonds, starting from cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (D₃) or octamethylcyclotetrasiloxane (D₄).

The polymerization can be initiated by either anionic or cationic catalysts. In anionic ROP, a nucleophilic initiator (e.g., hydroxide or a silanolate) attacks a silicon atom in the cyclic monomer. This opens the ring and creates a linear siloxane with a reactive silanolate end group, which then propagates by attacking subsequent cyclic monomers.

Because this compound is a linear molecule, it cannot undergo ROP. Instead, it can act as a chain-terminating agent or "end-blocker." gelest.com During an equilibrium ROP process, a growing polymer chain can react with the disiloxane, effectively capping the chain and preventing further propagation. This is a common strategy used to control the average molecular weight of the final polymer. The presence of electron-withdrawing fluoroalkyl groups can increase the rate of anionic polymerization if they are present on the cyclic monomer. nih.gov

Condensation polymerization is another key route to forming polysiloxanes. This process involves the reaction of difunctional monomers containing reactive groups, such as silanols (-Si-OH) or alkoxysilanes (-Si-OR), to form Si-O-Si linkages with the elimination of a small molecule like water or alcohol. google.comgoogle.com

This compound lacks these necessary functional groups. However, a hypothetical difunctional analog, such as 1,3-bis(hydroxy)-1,3-bis(nonafluorohexyl)dimethyldisiloxane, could serve as a monomer. This molecule could undergo self-condensation or co-polymerization with other silane (B1218182) or siloxane diols. The reaction is typically catalyzed by acids, bases, or organometallic compounds. The polymerization proceeds via a step-growth mechanism, where dimers, trimers, and larger oligomers form and then combine to produce high-molecular-weight polymers.

Due to the high fluorine content, polymers incorporating this monomer would exhibit low surface energy and limited solubility in common non-fluorinated solvents. As the polymer chains grow during a solution polymerization, they may reach a point where they are no longer soluble in the reaction medium, leading to their precipitation. This phenomenon, known as precipitation polymerization, can be used to control particle size and morphology.

The formation of a cross-linked siloxane network, or elastomer, is often achieved through a curing reaction. A common method is the platinum-catalyzed hydrosilylation reaction, which cross-links vinyl-functionalized polysiloxane chains with a cross-linker containing multiple Si-H groups. mdpi.com

If a polymer backbone were synthesized to include the this compound moiety (for instance, from a divinyl-functionalized version of the molecule), the kinetics of its cross-linking would depend on several factors.

Interactive Table: Factors Affecting Siloxane Cross-linking Kinetics

| Parameter | Effect on Reaction Rate | Mechanistic Rationale |

| Increase Catalyst Concentration | Increases | Higher concentration of active catalytic sites leads to more frequent reaction events. |

| Increase Temperature | Increases | Provides the necessary activation energy for the reaction steps, particularly migratory insertion and reductive elimination. Follows Arrhenius kinetics. |

| Steric Hindrance (e.g., from -C₆F₉H₄ groups) | Decreases | Bulky groups impede the coordination of reactive sites (e.g., vinyl groups) to the catalyst center, lowering the frequency of successful collisions. |

| Stoichiometry (Si-H:Vinyl Ratio) | Optimal at ~1.5-2.0:1 | A slight excess of Si-H groups ensures complete reaction of the vinyl groups, maximizing cross-link density. A large excess can lead to side reactions. |

| Presence of Inhibitors | Decreases | Inhibitors coordinate to the platinum catalyst, temporarily deactivating it and creating an induction period before curing begins. |

The bulky nonafluorohexyl groups would introduce significant steric hindrance, likely reducing the mobility of the polymer chains and the accessibility of reactive sites. This would be expected to slow the curing process and could potentially lead to an incomplete reaction, resulting in a lower final cross-link density compared to a non-fluorinated analog.

Fundamental Aspects of Degradation Mechanisms of Fluorinated Disiloxanes

The chemical stability of this compound is primarily determined by the strength of its silicon-oxygen and silicon-carbon bonds. Degradation typically occurs via the scission of the Si-O backbone under thermal stress or in the presence of potent catalysts.

At elevated temperatures, polysiloxanes can undergo degradation through intramolecular rearrangement reactions. These "backbiting" processes involve a terminal group of a polymer chain attacking a silicon atom along the backbone, leading to the cleavage of a Si-O bond and the formation of small, volatile cyclic siloxanes. The presence of bulky side groups, such as the phenyl groups in poly(methylphenyl siloxane), is known to increase thermal stability by sterically hindering this rearrangement. bohrium.com The large nonafluorohexyl groups in this compound would be expected to confer high thermal stability through a similar steric shielding effect.

The Si-O bond is also susceptible to cleavage by chemical reagents. This scission can be catalyzed by strong acids, strong bases, or, notably, fluoride (B91410) ions. researchgate.netresearchgate.netresearchgate.net

Acid-Catalyzed Scission: In the presence of a strong acid, the siloxane oxygen atom is protonated. This makes the adjacent silicon atom highly electrophilic and thus vulnerable to nucleophilic attack by water or other species, leading to bond cleavage. researchgate.netscribd.com

Base-Catalyzed Scission: Strong bases, such as hydroxide, directly attack the silicon atom, forming a pentacoordinate intermediate that subsequently breaks down to cleave the Si-O bond.

Fluoride-Catalyzed Scission: Fluoride ions have a particularly high affinity for silicon and are exceptionally effective at catalyzing siloxane bond rearrangement. researchgate.netresearchgate.netosti.gov The mechanism involves the nucleophilic attack of a fluoride ion on a silicon atom, forming a transient, pentacoordinate silicate intermediate. This intermediate weakens the existing Si-O bonds, facilitating their cleavage and the reformation of new siloxane linkages elsewhere. researchgate.netresearchgate.netgoogle.com This process can be used to controllably depolymerize or recycle silicone materials. google.com

Interactive Table: Conditions for Si-O Bond Scission in Fluorinated Disiloxanes

| Condition | Catalyst/Reagent | Mechanism | Typical Outcome |

| Thermal | High Temperature (>350°C) | Intramolecular rearrangement ("backbiting") | Formation of small cyclic siloxanes |

| Acidic | Strong Protic Acids (e.g., H₂SO₄) + H₂O | Protonation of siloxane oxygen, followed by nucleophilic attack on silicon | Hydrolysis to corresponding silanols |

| Basic | Strong Bases (e.g., KOH) + H₂O | Nucleophilic attack on silicon by OH⁻ | Hydrolysis to corresponding silanolates |

| Fluoride-Catalyzed | Fluoride Source (e.g., TBAF) | Nucleophilic attack on silicon by F⁻, forming a pentacoordinate intermediate | Scission and dynamic rearrangement of Si-O bonds |

Oxidative Degradation Pathways

The oxidative degradation of this compound is a complex process influenced by factors such as temperature, the presence of an oxidizing agent (typically oxygen or air), and the specific chemical environment. While detailed mechanistic studies specifically on this compound are not extensively available in public literature, the degradation pathways can be inferred from the well-established behavior of analogous polysiloxanes and fluorinated compounds under oxidative conditions.

The degradation process is generally understood to proceed through two primary, and sometimes competing, pathways:

Oxidation of the Organic Side Chains: This involves the reaction of the methyl and nonafluorohexyl groups with an oxidizing agent.

Scission of the Siloxane Backbone: This involves the breaking of the silicon-oxygen (Si-O) bonds that form the core structure of the molecule.

Initiation and Propagation of Radical Chain Reactions

At elevated temperatures, the initiation of oxidative degradation is believed to commence with the formation of free radicals. The weaker C-H bonds of the methyl groups are more susceptible to homolytic cleavage than the C-F and Si-C bonds, leading to the formation of methyl radicals.

Initiation: The process may start with the abstraction of a hydrogen atom from a methyl group by an initiator, or through thermal scission.

Propagation: The resulting silyl-methyl radical can then react with oxygen to form a peroxy radical. This peroxy radical can subsequently abstract a hydrogen atom from another methyl group, propagating a chain reaction.

This chain reaction leads to the formation of hydroperoxides, which are unstable at high temperatures and can decompose to form various reactive species, including hydroxyl and alkoxy radicals. These radicals can then participate in further degradation reactions.

Degradation of the Nonafluorohexyl Group

Formation of Volatile and Non-Volatile Products

The oxidative degradation of this compound is expected to yield a mixture of volatile and non-volatile products.

Volatile Products: These may include smaller fluorinated hydrocarbons, carbon oxides (CO, CO₂), water, and volatile silicon-containing species.

Non-Volatile Products: A solid residue, primarily consisting of silica (B1680970) (SiO₂) and potentially other silicon oxycarbide species, is a common outcome of the high-temperature oxidation of organosilicon compounds wikipedia.org.

Hypothetical Reaction Scheme

A simplified, hypothetical reaction scheme for the initial stages of oxidative degradation can be proposed based on the general mechanisms of polysiloxane oxidation.

| Step | Reaction Type | Reactants | Products |

| 1 | Initiation | This compound + Heat/Initiator | Silyl-methyl radical + H• |

| 2 | Propagation | Silyl-methyl radical + O₂ | Silyl-methylperoxy radical |

| 3 | Propagation | Silyl-methylperoxy radical + this compound | Silyl-methylhydroperoxide + Silyl-methyl radical |

| 4 | Decomposition | Silyl-methylhydroperoxide | Silyl-methoxy radical + •OH |

This table is a generalized representation and does not depict the full complexity of the degradation process.

Influence of Fluorination on Degradation Pathways

The presence of the long-chain perfluoroalkyl groups is a critical factor in the oxidative stability of the molecule. The strong electron-withdrawing effect of the nonafluorohexyl group can stabilize the Si-O backbone, potentially increasing the activation energy required for backbone scission. This is a known phenomenon in other fluorinated polymers. However, this effect might also influence the reactivity of the methyl groups.

Research on the thermal-oxidative stability of poly[methyl(trifluoropropyl)siloxane] has shown that degradation at high temperatures in the presence of air is a result of both the oxidation of side groups and "back-biting" reactions of the main chain nih.gov. While the longer nonafluorohexyl chain in this compound may offer greater steric hindrance to "back-biting" reactions compared to a trifluoropropyl group, the fundamental degradation pathways are likely to share similarities.

Summary of Expected Degradation Products

Based on the general understanding of siloxane and fluoropolymer degradation, the following table summarizes the expected classes of degradation products under oxidative conditions.

| Product Class | Specific Examples | Formation Pathway |

| Volatile Silicon Compounds | Hexamethyldisiloxane, other volatile siloxanes | Backbone rearrangement and scission |

| Fluorinated Hydrocarbons | Smaller perfluoroalkanes and alkenes | Scission of the nonafluorohexyl group |

| Oxidation Products of Methyl Groups | Formaldehyde, Formic acid, CO, CO₂ | Radical-mediated oxidation of methyl groups |

| Inorganic Residue | Silicon dioxide (SiO₂), Silicon oxycarbides | Complete oxidation of the molecule |

This table presents a hypothetical list of potential degradation products based on the degradation of analogous compounds.

Theoretical and Computational Chemistry Studies of Bis Nonafluorohexyl Tetramethyldisiloxane

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems. For Bis(nonafluorohexyl)tetramethyldisiloxane, DFT calculations are instrumental in elucidating fundamental properties such as molecular geometry, bond characteristics, and electronic orbital distributions.

Research Findings: DFT studies on related siloxane and fluorinated molecules reveal key structural and electronic features that are applicable to this compound. researchgate.netnih.gov The central Si-O-Si (disiloxane) bond is a primary focus. Unlike a typical C-O-C ether linkage, the Si-O-Si angle in disiloxanes is highly flexible and significantly wider, often around 145-155°, a value which DFT calculations can predict with high accuracy. researchgate.net This flexibility is a result of the low energy barrier to bending. vot.pl

The electronic environment is dominated by the high electronegativity of the fluorine and oxygen atoms. DFT calculations, often employing methods like B3LYP with a triple-zeta basis set such as 6-311+G**, can precisely map the molecular electrostatic potential (MEP). researchgate.netnih.gov This mapping would show a region of high negative potential around the fluorine atoms of the nonafluorohexyl chains and the oxygen atom of the siloxane backbone, while the silicon and carbon atoms would exhibit positive potential.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The presence of the electron-withdrawing nonafluorohexyl groups is expected to significantly lower the energy of both the HOMO and LUMO compared to non-fluorinated analogues. A lower LUMO energy suggests a higher susceptibility to nucleophilic attack, though the steric shielding from the bulky side chains would kinetically hinder such reactions. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical stability, with a larger gap generally implying higher stability.

Table 1: Predicted Geometric and Electronic Parameters from DFT Calculations

| Parameter | Predicted Value/Characteristic | Significance |

| Si-O-Si Bond Angle | ~148° - 155° | Indicates high flexibility of the siloxane backbone, contributing to properties like low viscosity. researchgate.net |

| Si-O Bond Length | ~1.64 Å | Reflects the strong, partially ionic character of the silicon-oxygen bond. |

| C-F Bond Length | ~1.35 Å | Typical length for a highly polarized carbon-fluorine bond. |

| HOMO Energy | Low | The electron-withdrawing effect of fluorine atoms stabilizes the molecule, lowering the HOMO energy. |

| LUMO Energy | Low | Indicates a potential site for nucleophilic attack, though sterically hindered. nih.gov |

| Molecular Dipole Moment | Moderate | Arises from the vector sum of individual bond dipoles (Si-O, C-F), influencing intermolecular forces. |

Molecular Dynamics (MD) Simulations for Conformational Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior over time, offering insights into conformational changes and non-covalent interactions.

Research Findings: For this compound, MD simulations are essential for understanding its dynamic nature. A key area of investigation is the conformational behavior of the flexible siloxane backbone in conjunction with the rigid and bulky nonafluorohexyl chains. mdpi.com Simulations using robust force fields, such as ReaxFF or specialized polymer force fields, can model the rotational freedom around the Si-O bonds and the resulting spatial arrangements of the side chains. vt.edu

Table 2: Typical Parameters for MD Simulation of Fluorinated Siloxanes

| Parameter | Typical Value/Setting | Purpose |

| Force Field | COMPASS, ReaxFF, or other specialized polymer force fields | Accurately models the interatomic potentials for Si, O, C, H, and F atoms. vt.edu |

| System Size | 500-1000 molecules in a periodic box | Represents a bulk liquid phase to derive macroscopic properties. |

| Ensemble | NPT (Isothermal-Isobaric) | Simulates experimental conditions by maintaining constant number of particles, pressure, and temperature. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for studying liquid properties. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Simulation Time | 10-100 nanoseconds | Allows the system to reach equilibrium and provides sufficient data for analysis. |

| Time Step | 1 femtosecond | A standard time step for resolving atomic vibrations. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Siloxane Systems

Quantitative Structure-Property Relationship (QSPR) models are statistical regression or classification models that relate the chemical structure of a compound to its physicochemical properties. nih.gov These models use calculated molecular descriptors to predict properties that may be difficult or costly to measure experimentally.

Research Findings: For a class of compounds like fluorinated siloxanes, QSPR models can be developed to predict properties such as boiling point, viscosity, surface tension, and refractive index. The first step in QSPR modeling is the calculation of a wide range of molecular descriptors. For this compound, these would fall into several categories:

Constitutional Descriptors: Molecular Weight (MW), count of fluorine atoms, count of siloxane units.

Topological Descriptors: Indices that describe the branching and connectivity of the molecule.

Geometric Descriptors: Molecular surface area and volume.

Quantum-Chemical Descriptors: Dipole moment, HOMO/LUMO energies, and atomic partial charges derived from DFT calculations. nih.gov

Table 3: Key QSPR Descriptors and Their Expected Influence on Properties

| Descriptor | Type | Expected Correlation with Property |

| Molecular Weight (MW) | Constitutional | Positive correlation with boiling point and viscosity. nih.gov |

| Number of Fluorine Atoms | Constitutional | Positive correlation with density; negative correlation with surface energy and refractive index. |

| Wiener Index | Topological | Correlates with molecular compactness and boiling point. |

| Solvent Accessible Surface Area (SASA) | Geometric | Influences solubility and interaction potential with other molecules. |

| Dipole Moment (μ) | Quantum-Chemical | Influences intermolecular polar interactions, affecting viscosity and boiling point. nih.gov |

| Lowest Unoccupied Molecular Orbital Energy (Eʟᴜᴍᴏ) | Quantum-Chemical | Relates to electron-accepting ability and chemical reactivity. nih.gov |

Computational Predictions of Reactivity and Reaction Intermediates

Computational chemistry is a valuable tool for predicting the reactivity of molecules and exploring potential reaction pathways. By calculating the potential energy surface for a given reaction, researchers can identify transition states and intermediates, thereby determining activation energies and reaction kinetics.

Research Findings: For this compound, computational methods can predict its stability and potential degradation pathways. One important reaction for siloxanes is hydrolysis, the cleavage of the Si-O-Si bond by water. DFT calculations can model the reaction pathway, including the initial coordination of a water molecule to a silicon atom and the subsequent proton transfer leading to the formation of two silanol (B1196071) (Si-OH) groups. The calculated activation energy for this process would provide a measure of the compound's hydrolytic stability. The high steric hindrance from the nonafluorohexyl groups is expected to result in a high activation barrier, confirming the compound's chemical inertness.

Another relevant area is the study of siloxane exchange reactions, which can be catalyzed by acids or bases, including fluoride (B91410) ions. osti.gov Computational modeling can elucidate the mechanism of fluoride-catalyzed exchange, where a fluoride ion attacks a silicon atom to form a pentacoordinate siliconate intermediate. osti.gov Calculating the energy profile of this pathway helps in understanding the dynamics of siloxane bond rearrangement. Similarly, thermal degradation can be modeled using methods like ReaxFF MD simulations, which can handle bond breaking and formation, to predict the initial steps of pyrolysis at high temperatures. vt.edu

Table 4: Hypothetical Computationally Predicted Reaction Energetics

| Reaction Pathway | Key Intermediate/Transition State | Predicted Activation Energy (Ea) | Implication for Reactivity |

| Hydrolysis of Si-O-Si bond | Pentacoordinate silicon transition state | High | The compound is expected to be highly resistant to hydrolysis under neutral conditions. |

| Fluoride-Catalyzed Siloxane Exchange | [R₃Si-F-SiR₃]⁻ intermediate | Moderate | Susceptible to rearrangement or polymerization in the presence of a fluoride catalyst. osti.gov |

| Thermal C-C Bond Scission (Side Chain) | Carbon-centered radical | Very High | The fluorinated alkyl chains are highly stable to thermal cleavage. |

| Thermal Si-C Bond Scission | Silicon-centered radical | High | The Si-C bond is strong and requires significant energy to break. |

Advanced Applications in Materials Science and Engineering

Role in the Development of High-Performance Fluorosilicone Polymers and Elastomers

Bis(nonafluorohexyl)tetramethyldisiloxane plays a crucial role as a monomer or a key additive in the synthesis of advanced fluorosilicone polymers and elastomers. The incorporation of the nonafluorohexyl pendant groups along the polysiloxane chain significantly enhances the material's performance characteristics compared to conventional silicones.

Research into fluorosilicone elastomers has demonstrated that the introduction of long-chain perfluoroalkyl groups, such as the nonafluorohexyl group, is a strategic approach to increase the fluorine content of the polymer. researchgate.net This high fluorine content is directly responsible for the material's exceptional resistance to non-polar solvents, oils, and fuels, a critical requirement for seals, gaskets, and hoses used in demanding automotive and aerospace applications.

The properties of these high-performance fluorosilicone elastomers can be tailored by adjusting the ratio of the nonafluorohexyl-containing monomer. This allows for the fine-tuning of properties such as solvent resistance, temperature stability, and mechanical strength to meet the specific demands of the application.

| Property | Influence of Nonafluorohexyl Group | Research Finding Reference |

| Solvent Resistance | Significantly enhanced resistance to non-polar solvents, oils, and fuels due to high fluorine content. | researchgate.net |

| Surface Tension | Imparts a low surface energy to the polymer. | researchgate.net |

| Thermal Stability | Contributes to the overall thermal stability of the elastomer. | researchgate.net |

| Mechanical Properties | Can be tailored by adjusting the monomer ratio in copolymers. | researchgate.net |

Contributions to Specialized Coating Technologies and Surface Modification

The distinct surface-active properties of this compound make it a key ingredient in the formulation of specialized coatings that require exceptional repellency and surface protection.

The fundamental principle behind the use of this compound in hydrophobic and oleophobic coatings lies in the low surface energy imparted by the perfluorohexyl chains. These fluorinated chains have very weak intermolecular interactions, leading to surfaces that are repellent to both water (hydrophobic) and oils (oleophobic).

When incorporated into a coating formulation, the this compound molecules tend to migrate to the coating-air interface. This spontaneous surface segregation orientates the low-energy nonafluorohexyl groups outwards, creating a durable, low-friction, and non-wettable surface. A patent for a hydrophobic and oleophobic coating composition lists a fluorosiloxane as a key component, which can be formulated with a polyacrylic resin, a silane (B1218182) coupler, an organic solvent, and an acid catalyst to create a durable and high-gloss coating. google.com

The effectiveness of these coatings is often quantified by measuring the contact angle of a liquid droplet on the surface. High contact angles for water and oil are indicative of excellent hydrophobic and oleophobic properties, respectively.

| Coating Component | Function | Example Formulation Range (by weight %) google.com |

| Fluorosiloxane | Provides hydrophobicity and oleophobicity | 0.1 - 15% |

| Polyacrylic Resin | Binder, enhances durability and adhesion | 1 - 30% |

| Silane Coupler | Promotes adhesion to the substrate | 0.1 - 15% |

| Organic Solvent | Carrier for the coating components | 33 - 98% |

| Acid Catalyst | Facilitates curing of the coating | 0.05 - 15% |

The non-stick and repellent nature of surfaces treated with this compound makes it an excellent candidate for release coatings. These coatings are used in a variety of industrial processes, such as molding and casting, to prevent adhesion of materials to the mold surface, thereby facilitating easy removal of the finished product.

In the marine industry, the accumulation of organisms on submerged surfaces, known as biofouling, is a significant problem. Anti-fouling coatings based on the principle of creating a low-energy, non-stick surface can prevent the attachment of marine organisms like barnacles and algae. The low surface energy and oleophobicity provided by the nonafluorohexyl groups in this compound contribute to the creation of fouling-release surfaces, from which any accumulated biofouling can be easily removed by the motion of the vessel through the water. This offers an environmentally friendly alternative to traditional biocide-based anti-fouling paints.

Integration into Optical and Electronic Materials with Tailored Properties

The integration of this compound into optical and electronic materials can lead to devices with enhanced performance and durability. Its low refractive index, a characteristic of many fluorinated compounds, makes it a candidate for use in anti-reflective coatings on lenses and displays. By reducing surface reflections, these coatings can improve light transmission and reduce glare, leading to better optical clarity.

In the electronics industry, the hydrophobic and oleophobic properties of this compound can be exploited to create protective coatings for printed circuit boards and other sensitive electronic components. These coatings can prevent damage from moisture, dust, and other environmental contaminants, thereby improving the reliability and lifespan of the electronic devices. Furthermore, the low dielectric constant of fluorosilicones suggests potential applications as insulating layers in microelectronics, helping to reduce signal loss and cross-talk in high-frequency circuits.

Synthesis of Novel Organosilicon Hybrid Materials and Nanocomposites

This compound can serve as a building block for the creation of novel organosilicon hybrid materials and nanocomposites. By reacting this disiloxane (B77578) with other monomers or incorporating it into a polymer matrix, materials with a unique combination of properties can be engineered.

For instance, it can be used to functionalize the surface of nanoparticles, such as silica (B1680970) or titania. This surface modification can improve the dispersion of the nanoparticles in a polymer matrix, leading to nanocomposites with enhanced mechanical, thermal, and barrier properties. The fluorinated surface of the nanoparticles can also impart hydrophobicity and oleophobicity to the entire composite material.

The synthesis of hybrid materials that combine the properties of fluorinated materials with those of other polymers can lead to advanced materials for specialized applications. For example, a hybrid material could possess the solvent resistance of a fluoropolymer and the flexibility of a silicone.

Functionalization of Substrates for Enhanced Performance in Niche Applications

The functionalization of various substrates with this compound can dramatically alter their surface properties, leading to enhanced performance in a range of niche applications. This can be achieved through various deposition techniques, such as dip-coating, spray-coating, or chemical vapor deposition.

A key application is in the treatment of textiles to create water- and stain-repellent fabrics. The fluorinated siloxane forms a thin, invisible layer on the surface of the fibers, preventing liquids from penetrating the fabric while maintaining its breathability. This is highly desirable for outdoor clothing, upholstery, and carpets.

In the biomedical field, surfaces of medical devices and implants can be functionalized to reduce protein adhesion and biofilm formation. This can improve the biocompatibility of the devices and reduce the risk of infections. The non-stick properties are also beneficial for microfluidic devices, where the smooth flow of liquids through narrow channels is essential for accurate analysis.

Furthermore, the functionalization of glass surfaces can lead to self-cleaning windows and easy-to-clean displays. The hydrophobic and oleophobic surface causes water to bead up and roll off, carrying away dirt and contaminants in the process.

| Application Area | Substrate | Enhancement |

| Textiles | Fabrics (cotton, polyester, etc.) | Water and stain repellency |

| Biomedical | Medical devices, implants | Reduced protein adhesion, anti-biofilm |

| Microfluidics | Glass, polymers | Reduced liquid adhesion, improved flow |

| Optics/Displays | Glass, plastics | Self-cleaning, anti-smudge |

Structure Property Relationship Studies of Bis Nonafluorohexyl Tetramethyldisiloxane and Its Derivatives

Influence of Perfluorinated Alkyl Groups on Interfacial and Surface Energetic Characteristics

Table 1: Comparative Surface Tension of Siloxanes

| Compound Type | Functional Group | Typical Surface Tension (mN/m) |

|---|---|---|

| Polydimethylsiloxane (PDMS) | Methyl (-CH₃) | ~20-22 |

| Fluorinated Siloxane | Trifluoromethyl (-CF₃) | Slightly higher than CH₃ but still low lookchem.com |

| Bis(nonafluorohexyl)tetramethyldisiloxane | Nonafluorohexyl (-C₆F₉) | Expected to be very low |

Note: This table is illustrative and based on general principles of fluorinated materials, as specific data for this compound is not available in the cited sources.

Correlation Between Molecular Architecture and Macroscopic Material Performance Attributes

The unique molecular architecture of this compound, featuring two bulky, highly fluorinated nonafluorohexyl groups attached to a flexible tetramethyldisiloxane core, is predicted to result in a material with a distinct set of performance attributes. The strong carbon-fluorine bonds contribute to high thermal stability and chemical resistance, characteristic of fluoropolymers. The flexible Si-O-Si linkage of the disiloxane (B77578) bridge, on the other hand, can impart a degree of flexibility and a low glass transition temperature. This combination makes it a candidate for applications requiring performance in harsh environments without sacrificing processability.

Table 2: Expected Material Performance Attributes of this compound

| Property | Contributing Structural Feature | Expected Performance |

|---|---|---|

| Thermal Stability | High C-F bond energy | High |

| Chemical Resistance | Fluorinated alkyl chains | Excellent |

| Surface Repellency (Hydrophobicity & Oleophobicity) | Perfluorinated groups | Excellent |

| Flexibility | Disiloxane (Si-O-Si) bridge | Good |

Note: This table represents expected properties based on the compound's structure and data from analogous materials, as specific performance data for this compound is limited.

Impact of the Disiloxane Bridge on Polymer Network Characteristics and Rheological Behavior

Table 3: Influence of the Disiloxane Bridge on Polymer Properties

| Polymer Property | Impact of Disiloxane Bridge |

|---|---|

| Flexibility | Increased |

| Glass Transition Temperature (Tg) | Lowered |

| Crosslink Density | Can be tailored by formulation |

| Thermal Stability | Generally high due to Si-O bond strength |

Note: This table is based on general principles of siloxane chemistry in polymers, as specific studies on polymers incorporating this compound are not available.

Modulating Material Characteristics through Structural Modifications and Fluorine Content Variation

The properties of materials based on this compound could be precisely tuned by altering its molecular structure. Varying the length of the perfluorinated alkyl chain or the number of fluorine atoms would directly impact surface energy, refractive index, and the dielectric constant. mdpi.com An increase in fluorine content generally leads to a lower refractive index and dielectric constant, which are desirable properties for optical and electronic applications. mdpi.comrsc.org Furthermore, modifications to the disiloxane bridge, such as replacing the methyl groups with other organic moieties, could be used to fine-tune the mechanical and thermal properties of resulting polymers.

Table 4: Predicted Effect of Structural Modifications on Material Properties

| Structural Modification | Anticipated Change in Property |

|---|---|

| Increase in Perfluoroalkyl Chain Length | Lower surface energy, increased hydrophobicity |

| Decrease in Fluorine Content | Higher refractive index, higher dielectric constant |

Environmental Degradation and Persistence Research of Fluorinated Disiloxanes Excluding Ecotoxicology

Assessment of Stability in Diverse Environmental Media (e.g., Water, Soil, Air)

The environmental stability of Bis(nonafluorohexyl)tetramethyldisiloxane is predicted to be high due to its chemical structure.

Water: The compound is characterized by low water solubility. doria.fi This inherent hydrophobicity will cause it to partition out of the aqueous phase and associate with sediments, suspended organic matter, or biota. Its persistence in aquatic systems is expected to be significant, with hydrolysis being the primary, albeit likely slow, abiotic degradation pathway.

Soil: In soil environments, this compound is expected to be persistent. It will likely adsorb strongly to soil organic matter due to its hydrophobic and lipophilic nature. Abiotic degradation in soil would primarily be through hydrolysis, the rate of which would be influenced by soil moisture content and pH. The presence of clay minerals could potentially catalyze the hydrolysis of the siloxane bond.

Air: Due to its relatively high molecular weight, this compound is expected to have a low vapor pressure, limiting its volatilization into the atmosphere. If it does enter the atmosphere, it would likely exist adsorbed to particulate matter. Its atmospheric lifetime would be determined by its reaction rate with atmospheric oxidants like the hydroxyl radical and its deposition rate. Given the general stability of similar fluorinated compounds and siloxanes, a long atmospheric lifetime can be anticipated.

Interactive Data Table: Predicted Environmental Stability of this compound

| Environmental Compartment | Predicted Stability | Primary Degradation Pathway (Abiotic) | Key Influencing Factors |

| Water | High | Hydrolysis | pH, Temperature, Sedimentation |

| Soil | High | Hydrolysis | Soil Moisture, pH, Organic Matter Content |

| Air | High | Indirect Photodegradation (reaction with •OH) | Particulate Matter Adsorption, Atmospheric Oxidant Concentration |

Methodologies for Tracking Degradation Products (excluding harmful byproducts)

Identifying and tracking the degradation products of this compound in complex environmental matrices requires sophisticated analytical techniques. While specific methods for this compound are not widely documented, established methodologies for fluorinated compounds and siloxanes are applicable.

Chromatographic Techniques Coupled with Mass Spectrometry:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for the analysis of volatile and semi-volatile organic compounds. For this compound and its potential degradation products, GC-MS can provide both separation and structural identification. Pyrolysis-GC-MS can be a powerful technique for the characterization of non-volatile degradation products and polymeric materials.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and specific for the analysis of non-volatile and polar compounds in aqueous samples. It would be particularly useful for identifying potential polar degradation products, such as perfluorocarboxylic acids (PFCAs), which could form from the transformation of the nonafluorohexyl side chains.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, particularly ¹⁹F NMR, can be a powerful tool for identifying and quantifying fluorinated degradation products in laboratory studies, providing detailed structural information.

Sample Preparation: Effective extraction and clean-up of environmental samples are crucial for accurate analysis. Techniques such as solid-phase extraction (SPE) for water samples and pressurized liquid extraction (PLE) for solid samples like soil and sediment are commonly employed to isolate and concentrate target analytes before instrumental analysis.

Interactive Data Table: Analytical Methodologies for Degradation Product Analysis

| Analytical Technique | Abbreviation | Target Analytes | Key Advantages |

| Gas Chromatography-Mass Spectrometry | GC-MS | Volatile and semi-volatile degradation products | High resolution, structural identification |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Polar and non-volatile degradation products (e.g., PFCAs) | High sensitivity and specificity |

| Pyrolysis-Gas Chromatography-Mass Spectrometry | Pyr-GC/MS | Non-volatile and polymeric materials | Characterization of complex degradation products |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Fluorinated degradation products | Detailed structural elucidation |

Future Research Directions and Emerging Applications

Innovations in Sustainable Synthesis and Processing Methodologies for Fluorinated Disiloxanes

The production of fluorinated compounds, including Bis(nonafluorohexyl)tetramethyldisiloxane, has traditionally relied on methods that can be energy-intensive and may utilize hazardous reagents. Recognizing the need for more environmentally benign approaches, researchers are actively exploring sustainable synthesis and processing methodologies.

A key focus is the development of "green chemistry" pathways that minimize waste and energy consumption. One promising avenue is the use of biocatalysis, employing enzymes to facilitate specific chemical transformations under mild conditions. While not yet commercialized for this specific disiloxane (B77578), research into enzymatic hydrosilylation and defluorination reactions could pave the way for more sustainable production routes.

Another area of innovation lies in the use of alternative solvent systems. Supercritical fluids, such as carbon dioxide, are being investigated as replacements for traditional organic solvents, offering the benefits of reduced toxicity and simplified product separation. Flow chemistry is also emerging as a powerful tool, enabling continuous and more efficient production with better control over reaction parameters, leading to higher yields and purity.

Furthermore, there is a growing emphasis on creating circular economies for fluorinated materials. This involves developing methods for the recovery and recycling of fluorinated disiloxanes from end-of-life products, thereby reducing the demand for virgin materials and minimizing environmental impact.

| Synthesis/Processing Innovation | Potential Benefits |

| Biocatalysis | Milder reaction conditions, higher selectivity, reduced waste. |

| Supercritical Fluid Solvents | Reduced use of toxic organic solvents, easier product purification. |

| Flow Chemistry | Continuous production, improved efficiency and control, higher yields. |

| Material Recycling | Reduced reliance on virgin resources, minimized environmental footprint. |

Exploration of this compound in Next-Generation Functional Materials

The unique combination of a flexible siloxane backbone and highly fluorinated hexyl chains gives this compound a distinct set of properties, making it a prime candidate for inclusion in a variety of next-generation functional materials.

One of the most significant applications is in the development of advanced coatings. The low surface energy imparted by the nonafluorohexyl groups leads to surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). This makes the compound an ideal additive for creating self-cleaning, anti-fouling, and anti-icing surfaces for a wide range of substrates, from textiles and electronics to architectural glass and marine vessels.

In the realm of microelectronics, the low dielectric constant of fluorinated materials is highly desirable for creating insulating layers that can reduce signal loss and cross-talk in integrated circuits. This compound, with its fluorinated side chains, could be incorporated into polymer matrices to create low-k dielectric materials for next-generation electronic devices.

The biocompatibility of silicones, coupled with the unique surface properties of fluorinated compounds, also opens doors in the biomedical field. Materials incorporating this disiloxane could be used to create biocompatible coatings for medical implants that resist biofouling, or as components in advanced drug delivery systems.

| Application Area | Key Property Leveraged | Potential Benefit |

| Advanced Coatings | Low Surface Energy | Self-cleaning, anti-fouling, anti-icing properties. |

| Microelectronics | Low Dielectric Constant | Reduced signal loss and cross-talk in integrated circuits. |

| Biomedical Devices | Biocompatibility & Low Surface Energy | Resistance to biofouling on medical implants. |

Development of Advanced Multi-Scale Modeling and Predictive Science Approaches for Fluorosiloxane Systems

To accelerate the discovery and optimization of new materials based on this compound, researchers are increasingly turning to advanced multi-scale modeling and predictive science. These computational approaches allow for the investigation of material properties at various length and time scales, from the molecular to the macroscopic level.

Molecular Dynamics (MD) simulations can provide insights into the conformational behavior of the disiloxane molecules and their interactions with other molecules and surfaces. This is crucial for understanding how the fluorinated chains orient themselves at an interface to create low-energy surfaces.

Quantum mechanical calculations , such as Density Functional Theory (DFT), can be used to predict fundamental electronic properties, including the dielectric constant and chemical reactivity. This information is vital for designing materials with specific electronic or chemical characteristics.

Coarse-grained modeling allows for the simulation of larger systems over longer timescales, enabling the prediction of macroscopic properties such as viscosity and phase behavior. This is particularly important for understanding how the addition of the disiloxane will affect the processing and final properties of a polymer blend or composite material.

By combining these different modeling techniques, scientists can create a "digital twin" of a fluorosiloxane system, allowing them to predict its behavior under various conditions and to rationally design new materials with desired functionalities, significantly reducing the need for time-consuming and expensive trial-and-error experimentation.

| Modeling Technique | Information Gained | Application in Material Design |

| Molecular Dynamics (MD) | Molecular conformation, interfacial behavior. | Designing surfaces with specific wetting properties. |

| Density Functional Theory (DFT) | Electronic properties, chemical reactivity. | Predicting dielectric constants for electronic applications. |

| Coarse-Grained Modeling | Macroscopic properties (e.g., viscosity). | Optimizing processing conditions for new material formulations. |

Q & A

Q. What are the optimal synthetic routes for Bis(nonafluorohexyl)tetramethyldisiloxane, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Step 1: Begin with hydrosilylation of tetramethyldisiloxane with nonafluorohexene, using platinum catalysts (e.g., Karstedt’s catalyst). Monitor reaction kinetics via <sup>19</sup>F NMR to track fluorine incorporation .

- Step 2: Apply Design of Experiments (DOE) to optimize variables (temperature, catalyst loading, stoichiometry). Use a 2<sup>3</sup> factorial design to identify interactions between parameters .

- Step 3: Validate purity using GC-MS and FTIR to confirm absence of unreacted silanol groups or byproducts.

Q. Which spectroscopic techniques are most effective for characterizing fluorinated siloxane compounds like this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use <sup>1</sup>H , <sup>13</sup>C , and <sup>29</sup>Si NMR to resolve methyl and siloxane groups. <sup>19</sup>F NMR quantifies perfluoroalkyl chain integrity .

- FTIR: Identify Si-O-Si (1050–1100 cm<sup>-1</sup>) and C-F (1150–1250 cm<sup>-1</sup>) stretches. Compare with reference spectra for contamination checks.

- X-ray Photoelectron Spectroscopy (XPS): Analyze surface composition and fluorine content in thin-film applications .

Q. How do competing degradation mechanisms of this compound in atmospheric conditions influence its environmental persistence?

Methodological Answer:

- Step 1: Simulate atmospheric oxidation in a smog chamber under controlled UV intensity (290–400 nm) and humidity (20–80% RH). Monitor degradation products via TOF-MS .

- Step 2: Compare hydrolysis rates (Si-O bond cleavage) vs. radical-mediated C-F bond degradation. Use Arrhenius plots to derive activation energies for each pathway.

- Step 3: Apply computational chemistry (DFT) to model transition states and identify dominant degradation routes under varying conditions .

Q. What computational methods are suitable for modeling the surface interactions of this compound in nanoscale systems?

Methodological Answer:

- Step 1: Use Molecular Dynamics (MD) simulations with force fields (e.g., COMPASS III) to model adsorption on silica or polymer surfaces. Adjust parameters for fluorophilicity .

- Step 2: Validate simulations with Atomic Force Microscopy (AFM) to measure adhesion forces and compare with predicted interfacial energies.

- Step 3: Apply Density Functional Theory (DFT) to calculate binding energies of specific functional groups (e.g., Si-O vs. C-F interactions) .

Q. How can researchers resolve contradictions in reported thermal stability data for fluorinated siloxanes?

Methodological Answer:

- Step 1: Conduct Thermogravimetric Analysis (TGA) under standardized conditions (N2 vs. air, 10°C/min). Compare decomposition onset temperatures across studies .

- Step 2: Use Kissinger Analysis to derive activation energy (Ea) from multiple heating rates. Identify discrepancies due to residual catalysts or moisture.

- Step 3: Cross-validate with DSC to detect exothermic/endothermic events (e.g., cyclization vs. chain scission) .

Q. What strategies mitigate batch-to-batch variability in synthesizing high-purity this compound?

Methodological Answer:

- Step 1: Implement Process Analytical Technology (PAT) with in-line FTIR to monitor reaction progress in real time .

- Step 2: Optimize purification via short-path distillation (T = 150–200°C, P < 0.1 mbar) to remove low-boiling siloxane oligomers.

- Step 3: Use QbD (Quality by Design) principles to define critical quality attributes (CQAs) like fluorine content and viscosity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.